(3-Ethyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amine
CAS No.:
Cat. No.: VC20392274
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.
![(3-Ethyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amine -](/images/structure/VC20392274.png)
Specification
Molecular Formula | C7H13N3O |
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Molecular Weight | 155.20 g/mol |
IUPAC Name | 3-ethyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine |
Standard InChI | InChI=1S/C7H13N3O/c1-4-6-9-7(11-10-6)8-5(2)3/h5H,4H2,1-3H3,(H,8,9,10) |
Standard InChI Key | HXKIEFVEWHDUKX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NOC(=N1)NC(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of (3-Ethyl- oxadiazol-5-YL)-isopropyl-amine is C₇H₁₃N₃O, derived from the 1,2,4-oxadiazole ring (C₂H₂N₂O) augmented by an ethyl group (-C₂H₅) and an isopropylamine (-NH-C₃H₇) substituent. The calculated molecular weight is 155.20 g/mol, consistent with analogous oxadiazol-amine derivatives .
IUPAC Nomenclature and Substituent Configuration
The systematic IUPAC name is 5-(isopropylamino)-3-ethyl-1,2,4-oxadiazole. The oxadiazole ring positions are numbered such that oxygen occupies position 1, nitrogen at positions 2 and 4, and carbons at positions 3 and 5. The ethyl group is attached to position 3, while the isopropylamine group is bonded to position 5 via the nitrogen atom .
Key Structural Features:
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Oxadiazole core: A five-membered aromatic ring with two nitrogen atoms and one oxygen atom, contributing to electron-deficient properties.
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Ethyl substituent: Enhances lipophilicity and steric bulk at position 3.
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Isopropylamine group: Introduces a secondary amine functionality, enabling hydrogen bonding and solubility in polar solvents .
Synthetic Routes and Methodologies
Cyclocondensation of Amidoximes
A common strategy for synthesizing 1,2,4-oxadiazoles involves cyclocondensation between amidoximes and carboxylic acid derivatives. For example:
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Ethyl-substituted amidoxime preparation: Reacting ethyl cyanoacetate with hydroxylamine yields the corresponding amidoxime.
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Coupling with isopropylamine-activated carboxylate: The amidoxime reacts with an isopropylamine-functionalized acyl chloride under basic conditions to form the oxadiazole ring .
This method aligns with protocols described for analogous compounds, such as 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride, where cyclization and amine coupling are critical steps .
Post-Functionalization of Preformed Oxadiazoles
An alternative approach involves modifying preassembled oxadiazole intermediates:
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Chloromethyl-oxadiazole synthesis: Introducing a chloromethyl group at position 5 via electrophilic substitution.
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Nucleophilic substitution with isopropylamine: Reacting the chloromethyl intermediate with excess isopropylamine yields the target compound .
This route mirrors the synthesis of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride, where amine groups are introduced via nucleophilic displacement .
Physicochemical Properties
Solubility and Stability
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Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine group’s hydrogen-bonding capacity. Limited solubility is observed in water unless protonated as a hydrochloride salt .
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Stability: The oxadiazole ring is stable under ambient conditions but may degrade under strong acidic or basic environments due to ring-opening reactions .
Spectroscopic Characterization
While experimental spectral data for the exact compound are unavailable, inferences from related structures suggest:
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